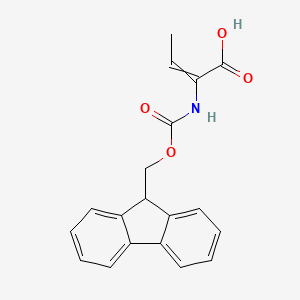
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, typically using piperidine in an organic solvent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, yielding the free amino acid .
科学的研究の応用
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
作用機序
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form the desired peptide chain .
類似化合物との比較
Similar Compounds
- 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid is unique due to its specific structure, which includes a but-2-enoic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions and its applications in peptide synthesis make it a valuable compound in both research and industrial settings .
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22) |
InChIキー |
MCHXCZMMTWJODE-UHFFFAOYSA-N |
正規SMILES |
CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


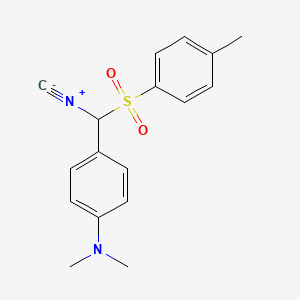
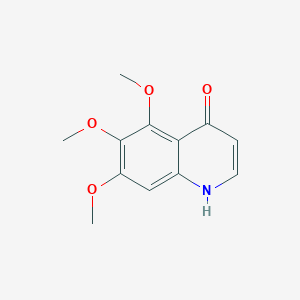
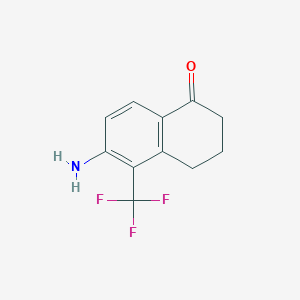

![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
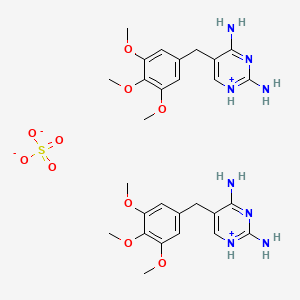

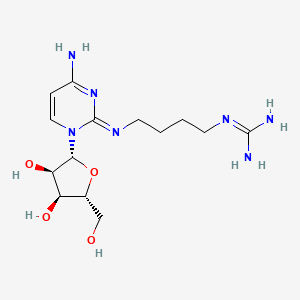



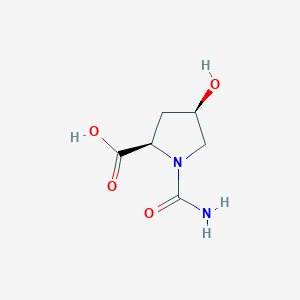
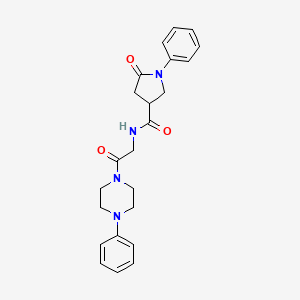
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
